5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole

Synthetic Methodology Cross-Coupling Chemistry Parallel Library Synthesis

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole (CAS 1626336-76-2) is a tricyclic heterocycle comprising a benzofuran ring fused to a pyrazole core, bearing bromine at the C-5 position and chlorine at the C-3 position. With a molecular formula of C₉H₄BrClN₂O and a molecular weight of 271.50 g/mol, this compound belongs to the benzofuro[3,2-c]pyrazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, cannabinoid receptor modulation, and antitumor activity.

Molecular Formula C9H4BrClN2O
Molecular Weight 271.50 g/mol
Cat. No. B12828003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole
Molecular FormulaC9H4BrClN2O
Molecular Weight271.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl
InChIInChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13)
InChIKeyGIRHYLDFRINVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole – Procurement-Ready Dihalogenated Tricyclic Pyrazole Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole (CAS 1626336-76-2) is a tricyclic heterocycle comprising a benzofuran ring fused to a pyrazole core, bearing bromine at the C-5 position and chlorine at the C-3 position . With a molecular formula of C₉H₄BrClN₂O and a molecular weight of 271.50 g/mol, this compound belongs to the benzofuro[3,2-c]pyrazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, cannabinoid receptor modulation, and antitumor activity [1][2]. The dihalogenated architecture confers orthogonal synthetic reactivity—the C-5 bromine serves as a competent cross-coupling handle while the C-3 chlorine remains intact under standard Pd-catalyzed conditions—making this compound a strategically differentiated intermediate for parallel library synthesis and structure-activity relationship (SAR) exploration [3][4]. The compound is commercially available from multiple global suppliers at purities typically ≥95–98% and is catalogued as a building block in major screening collections including the Sigma Aldrich Building Blocks portfolio and the ZINC database (ZINC35270057) [5].

Why 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole Cannot Be Replaced by Unsubstituted or Mono-Halogenated Benzofuro[3,2-c]pyrazole Analogs in SAR-Driven Procurement


Substituting 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole with the unsubstituted 1H-benzofuro[3,2-c]pyrazole core (CAS 39514-51-7, MW 158.16) or the mono-chlorinated 3-chloro-1H-benzofuro[3,2-c]pyrazole (CAS 1094462-18-6, MW 192.60) eliminates the orthogonal synthetic handles that define this compound's utility as a divergent intermediate . The C-5 bromine is not merely a placeholder; it is the site of selective Pd-catalyzed Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling, enabling C–C bond formation at position 5 while the C-3 chlorine remains inert and available for late-stage nucleophilic aromatic substitution or further functionalization [1][2]. Critically, the presence of bromine at C-5 also directs the cyclization pathway during synthesis toward the furo[3,2-c]pyrazole scaffold rather than the competing indazole regioisomer, as demonstrated in foundational heterocyclic chemistry studies—a structural determinant that mono-halogenated or unsubstituted analogs cannot replicate [3]. Furthermore, the dihalogenation elevates the calculated LogP from approximately 1.90 (for the unsubstituted 3H-tautomer) to approximately 3.7, a ~1.8 log-unit increase that substantially alters membrane permeability and protein-binding characteristics relevant to cell-based screening and pharmacokinetic optimization [4]. These cumulative differences mean that replacement with a simpler analog would yield fundamentally different downstream products, divergent biological profiles, and incomparable SAR datasets.

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole – Quantitative Differentiation Evidence Against Closest Structural Analogs and In-Class Candidates


Orthogonal Dihalogen Reactivity: Selective Pd-Catalyzed Borylation at C-5 Bromine with Inert C-3 Chlorine Enables Sequential Divergent Derivatization

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole undergoes chemoselective Miyaura borylation exclusively at the C-5 position using bis(pinacolato)diboron catalyzed by bis(triphenylphosphine)palladium(II) chloride with potassium acetate in 1,4-dioxane (1.0 h reaction time), yielding (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid (CAS 1626336-77-3) while the C-3 chlorine substituent remains completely intact and available for subsequent functionalization [1]. In contrast, the mono-chlorinated analog 3-chloro-1H-benzofuro[3,2-c]pyrazole (CAS 1094462-18-6) lacks the C-5 bromine handle entirely, precluding any C-5 selective cross-coupling chemistry and thereby offering only a single point of synthetic diversification (via the C-3 chlorine) rather than the two sequential, orthogonal functionalization sites available in the target compound . This orthogonal reactivity is explicitly exploited in Gilead Sciences' HIV therapeutic patents (WO2014134566A3, US20140303164A1) where the compound serves as a key intermediate for constructing structurally complex benzofuro[3,2-c]pyrazole-based drug candidates [2].

Synthetic Methodology Cross-Coupling Chemistry Parallel Library Synthesis

Lipophilicity Enhancement: ~1.8 Log Unit Increase in Calculated LogP Relative to the Unsubstituted Benzofuro[3,2-c]pyrazole Core

The calculated octanol-water partition coefficient (LogP) of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is approximately 3.7, as determined by computational prediction [1]. This represents a substantial increase of approximately 1.8 log units compared to the unsubstituted 3H-benzofuro[3,2-c]pyrazole core (CAS 34358-91-3), which has a calculated LogP of 1.90 . In practical terms, a ΔLogP of +1.8 corresponds to an approximately 63-fold increase in predicted lipid-phase partitioning, directly impacting passive membrane permeability, non-specific protein binding, and intracellular accumulation—all critical parameters for cell-based assay performance and in vivo pharmacokinetic behavior [2]. The dihalogenated compound's LogP of 3.7 positions it within the optimal range for CNS drug candidates (typically LogP 2–5) while the unsubstituted core at LogP 1.90 falls below commonly accepted thresholds for adequate membrane penetration. The closely related kinase inhibitor GTP-14564 (3-phenyl-1H-benzofuro[3,2-c]pyrazole, CAS 34823-86-4, MW 234.25) bears a phenyl substituent rather than halogens and has physicochemical properties tuned for kinase ATP-binding site engagement (IC₅₀ = 0.3 µM against c-Fms, c-Kit, and FLT3) rather than the divergent synthetic utility that the dihalogenated scaffold provides .

Physicochemical Profiling Drug Likeness Membrane Permeability

Synthetic Pathway Directing Effect: C-5 Bromine Is Required for Correct Furo[3,2-c]pyrazole vs. Indazole Regiochemical Outcome During Cyclization

In the foundational synthetic methodology established for furo[3,2-c]pyrazoles, the nature of the substituent at the furan 5-position critically determines the cyclization outcome. Treatment of 5-substituted 2-furyl phenyl ketone phenylhydrazones with lead tetraacetate followed by cyclization with boron trifluoride etherate yields furo[3,2-c]pyrazoles specifically when the 5-position bears a methyl, hydrogen, or bromine atom; in contrast, when the 5-substituent is methoxycarbonyl or nitro, the reaction diverts to indazole formation [1]. This means that the bromine at C-5 in 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is not merely a synthetic handle for downstream functionalization—it is structurally required during the core scaffold assembly to ensure the correct tricyclic connectivity. Attempting to synthesize the analogous 3-chloro-1H-benzofuro[3,2-c]pyrazole (without C-5 bromine) via the same cyclization route from a 5-unsubstituted or 5-nitro precursor would risk producing the indazole regioisomer instead, introducing ambiguity in structural assignment and potentially compromising biological activity [2].

Heterocyclic Synthesis Regioselectivity Reaction Mechanism

Patent-Validated Intermediate Status: Explicit Use in Gilead Sciences HIV Therapeutic Program Establishes Procurement Relevance and Quality Expectations

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is explicitly utilized as a synthetic intermediate in Gilead Sciences' patent families directed toward amide compounds for the treatment of HIV (WO2014134566A3) and therapeutic heterocyclic compounds (US20140303164A1), where it undergoes Pd-catalyzed borylation to generate the corresponding boronic acid for subsequent cross-coupling diversification [1][2]. This patent-validated status differentiates the compound from numerous commercially available but biologically unvalidated benzofuro[3,2-c]pyrazole analogs. In contrast, the well-known kinase inhibitor GTP-14564 (3-phenyl-1H-benzofuro[3,2-c]pyrazole) has demonstrated potent and selective inhibition of class III receptor tyrosine kinases (IC₅₀ = 0.3 µM for c-Fms, c-Kit, wt-FLT3, and ITD-FLT3; 1.0 µM for PDGFRβ; >10 µM against a panel of 10 off-target kinases) but represents a terminal biologically active compound rather than a divergent synthetic intermediate, making it less suitable as a starting material for library construction . Importantly, the boronic acid product derived from the target compound—(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid (CAS 1626336-77-3)—is also commercially available, enabling direct procurement of both the starting material and its primary derivatization product from independent suppliers for cross-validation purposes .

Antiviral Drug Discovery HIV Integrase Patent-Exemplified Intermediate

Topological Polar Surface Area and Rotatable Bond Profile: Favorable Drug-Like Physicochemical Parameters for CNS-Penetrant and Orally Bioavailable Lead Optimization

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole exhibits a topological polar surface area (TPSA) of 41.8 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This physicochemical profile places the compound within favorable drug-like chemical space according to multiple established metrics: the TPSA of 41.8 Ų falls well below the 90 Ų threshold typically associated with oral bioavailability and substantially below the 70 Ų ceiling recommended for CNS penetration [2][3]. The complete absence of rotatable bonds (rotatable bond count = 0) results in a fully conformationally restricted tricyclic core, which is associated with improved binding affinity through reduced entropic penalty upon target engagement and potentially enhanced metabolic stability [4]. In comparison, the unsubstituted 3H-benzofuro[3,2-c]pyrazole core has a slightly lower TPSA of 37.86 Ų and LogP of 1.90, making it more polar and potentially less membrane-permeable, while the structurally related but synthetically less versatile GTP-14564 bears a rotatable phenyl ring at C-3 that introduces conformational flexibility absent in the target compound . These differences are quantitatively meaningful for CNS drug discovery programs where the CNS MPO (Multiparameter Optimization) score—which incorporates TPSA, LogP, HBD count, and molecular weight—is used to rank and prioritize chemical starting points [3].

Drug-Likeness CNS Multiparameter Optimization ADME Prediction

Optimal Research and Industrial Application Scenarios for 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole Based on Verified Differentiation Evidence


Divergent Parallel Library Synthesis for Kinase-Targeted SAR Exploration

Medicinal chemistry teams building focused kinase inhibitor libraries can leverage the orthogonal reactivity of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole to generate two-dimensional diversity arrays: first, Suzuki-Miyaura coupling at the C-5 bromine to introduce aryl/heteroaryl diversity elements, followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at the C-3 chlorine to introduce amine or ether functionality [1]. This sequential derivatization strategy, validated by the Gilead HIV patent chemistry, enables the preparation of 50–200 analogs from a single building block in two synthetic steps, maximizing SAR information density per unit of procurement cost [2]. The benzofuro[3,2-c]pyrazole scaffold is a recognized privileged structure for kinase ATP-site binding, as evidenced by GTP-14564's potent class III RTK inhibition profile (IC₅₀ = 0.3 µM across multiple targets), and the dihalogenated variant provides the synthetic flexibility to explore vectors extending from both the benzofuran and pyrazole sub-regions of the pharmacophore .

CNS-Penetrant Lead Generation Leveraging Favorable Physicochemical Parameters

The compound's TPSA of 41.8 Ų (well below the 70 Ų CNS penetration ceiling), zero rotatable bonds, and single hydrogen bond donor profile align with CNS MPO design principles for generating brain-penetrant candidates [3]. Fragment-based drug discovery (FBDD) programs targeting CNS kinases, GPCRs (including cannabinoid receptors CB1/CB2, for which the benzofuro[3,2-c]pyrazole scaffold has demonstrated high-affinity binding with Ki values as low as 3.7 nM for CB2), or other CNS targets can employ this compound as a rigid, halogen-enriched core fragment for structure-based design [4]. The LogP of ~3.7 provides a starting point within the optimal CNS LogP range (2–5), and the absence of rotatable bonds minimizes the entropic penalty upon binding, potentially translating to improved target residence time [5].

Synthesis of Boronic Acid and Boronate Ester Building Blocks for Downstream Coupling Chemistry

The primary documented reaction of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole—Miyaura borylation to (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid (CAS 1626336-77-3) using bis(pinacolato)diboron and Pd(PPh₃)₂Cl₂ in 1,4-dioxane—is a robust, patent-documented transformation that yields a stable boronic acid suitable for subsequent Suzuki-Miyaura diversification [1]. Process chemistry groups and CROs supporting medicinal chemistry programs can procure both the bromide starting material and the corresponding boronic acid from independent commercial sources, enabling reaction optimization, quality cross-validation, and supply chain redundancy . This is particularly valuable for programs advancing toward preclinical candidate nomination, where intermediate availability and reproducible synthetic access become critical path items.

Antitumor SAR Programs Building on the Benzofuro[3,2-c]pyrazole Antiproliferative Pharmacophore

Published structure-activity relationship studies on benzofuro[3,2-c]pyrazole derivatives have identified potent antiproliferative activity against multiple cancer cell lines, including compound 4a (GI₅₀ = 0.26 µM against K562 leukemia and 0.19 µM against A549 lung cancer) and the 6-chloro-substituted analog exhibiting remarkably good antitumor activity against MCF-7 and A549 lines [6][7]. While direct antiproliferative data for 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole itself have not been reported in the peer-reviewed literature at the time of this analysis, the compound serves as a strategic intermediate for synthesizing focused analog libraries around these validated pharmacophores. The C-5 bromine enables exploration of the benzofuran-region SAR (a key determinant of antitumor potency in the reported series), while the C-3 chlorine provides a secondary diversification point or can be retained as a metabolically stable substituent [2]. Researchers should note that procurement of this intermediate must be coupled with in-house biological evaluation, as the quantitative differentiation is based on synthetic utility rather than intrinsic bioactivity data.

Quote Request

Request a Quote for 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.